3-Bromo-4-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of iodobromopyridine, where iodide is displaced with in situ generated (trifluoromethyl)copper . Another approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . These methods highlight the versatility and complexity of the synthetic routes available for this compound.
Chemical Reactions Analysis
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions. Common reagents include organometallic compounds and bases.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)pyridine is primarily influenced by the electronegativity of the trifluoromethyl group, which is strongly electron-withdrawing . This property affects the compound’s reactivity and interaction with molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
3-Bromo-4-chloro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
These compounds share similar structural motifs but differ in the position of the halogen and trifluoromethyl groups, which can significantly influence their chemical properties and applications . The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound makes it particularly valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C6H2BrClF3N |
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Molecular Weight |
260.44 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-2-12-1-3(5(4)8)6(9,10)11/h1-2H |
InChI Key |
JBFDXKQZGCKYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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